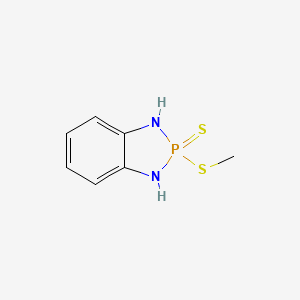
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is a heterocyclic compound that contains sulfur, nitrogen, and phosphorus atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often include heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex heterocyclic structures.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The presence of sulfur, nitrogen, and phosphorus atoms allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfanyl)ethan-1-amine
Uniqueness
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is unique due to its combination of sulfur, nitrogen, and phosphorus atoms within a single heterocyclic structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
90682-48-7 |
|---|---|
Formule moléculaire |
C7H9N2PS2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C7H9N2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3,(H2,8,9,11) |
Clé InChI |
NXPQWAZUKBEMPJ-UHFFFAOYSA-N |
SMILES canonique |
CSP1(=S)NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
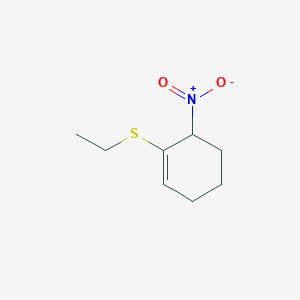
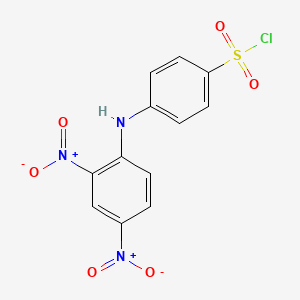


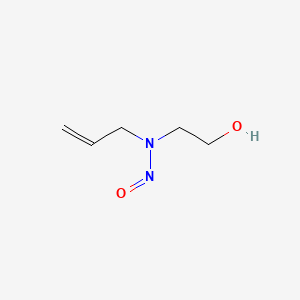
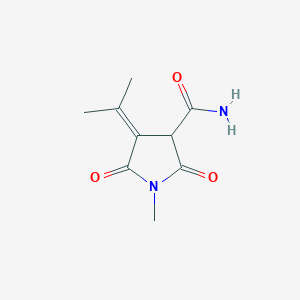
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
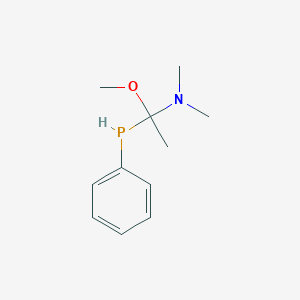
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)
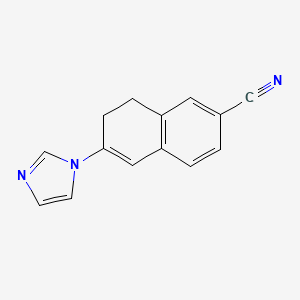
methanone](/img/structure/B14373435.png)
